molecular formula C18H19FN2O B1530460 5-(cyclobutylethynyl)-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS No. 1365889-99-1

5-(cyclobutylethynyl)-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No. B1530460
CAS RN: 1365889-99-1
M. Wt: 298.4 g/mol
InChI Key: OMMCXFAXAPVZLK-UHFFFAOYSA-N
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Description

The compound “5-(cyclobutylethynyl)-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole” is a complex organic molecule that contains several distinct functional groups. These include a cyclobutyl group, an ethynyl group, a fluorine atom, a tetrahydro-2H-pyran ring, and an indazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several rings and functional groups. The 3D structure can be predicted using computational chemistry methods .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tetrahydropyran ring, for example, can undergo various reactions, including valence isomerism with 1-oxatrienes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could influence its reactivity and the presence of multiple rings could influence its physical properties like melting point and boiling point .

Scientific Research Applications

Synthesis and Photochemical Properties The scientific research applications of compounds related to 5-(cyclobutylethynyl)-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole primarily revolve around their synthesis and potential as fluorescent probes or fluorophores due to their structural features and photochemical properties. For instance, the synthesis of indazoles from pyrazoles and internal alkynes involves the reaction of the C-H bonds of the heterocyclic ring. This method allows for the alteration of photochemical properties of benzo-fused diazoles by varying the substituents at the benzene ring, leading to the development of new fluorophores (Og Soon Kim et al., 2017).

Fluorination Techniques Fluorinated compounds like 5-(cyclobutylethynyl)-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole are of considerable interest due to their unique properties. Techniques such as the transition-metal-free decarboxylative fluorination of electron-rich heteroaromatics with Selectfluor offer a method to synthesize fluorinated indazoles. This approach is noteworthy for nitrogen-containing heteroaromatics, enabling the synthesis of compounds with specific fluorination patterns (Xi Yuan et al., 2017).

Biological Interest Compounds structurally related to the given chemical, especially indazoles and pyrazoles, are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of new cycloalkylpyrazoles bearing an arylidene group aims to modify the biological profile of these molecules, potentially leading to new pharmacological applications (M. C. Cardia et al., 2003).

Antimicrobial Applications The antimicrobial activity of pyrazolyl triazoles, which share structural similarities with the compound , highlights the potential of such compounds in addressing microbial resistance. Some derivatives demonstrate potent antibacterial and antifungal effects, suggesting that modifications to the core structure could enhance these properties (G. L. Teja et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, compounds containing fluorine can sometimes be hazardous due to the reactivity of fluorine .

Future Directions

The future research directions involving this compound could be diverse, depending on its properties and potential applications. For instance, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or investigating its mechanism of action .

properties

IUPAC Name

5-(2-cyclobutylethynyl)-3-fluoro-1-(oxan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c19-18-15-12-14(8-7-13-4-3-5-13)9-10-16(15)21(20-18)17-6-1-2-11-22-17/h9-10,12-13,17H,1-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMCXFAXAPVZLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=C3)C#CC4CCC4)C(=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(cyclobutylethynyl)-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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